P-Menth-1-en-9-yl acetate P-Menth-1-en-9-yl acetate p-Menth-1-en-9-ol acetate, also known as 9-acetoxy-1-P-menthene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, p-menth-1-en-9-ol acetate is primarily located in the membrane (predicted from logP) and cytoplasm. p-Menth-1-en-9-ol acetate is a fruity, herbal, and spicy tasting compound that can be found in mandarin orange (clementine, tangerine) and spearmint. This makes p-menth-1-en-9-ol acetate a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 28839-13-6
VCID: VC3833301
InChI: InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3
SMILES: CC1=CCC(CC1)C(C)COC(=O)C
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

P-Menth-1-en-9-yl acetate

CAS No.: 28839-13-6

Cat. No.: VC3833301

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

P-Menth-1-en-9-yl acetate - 28839-13-6

Specification

CAS No. 28839-13-6
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name 2-(4-methylcyclohex-3-en-1-yl)propyl acetate
Standard InChI InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3
Standard InChI Key QUHIXSUMNSRNNP-UHFFFAOYSA-N
SMILES CC1=CCC(CC1)C(C)COC(=O)C
Canonical SMILES CC1=CCC(CC1)C(C)COC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

P-Menth-1-en-9-yl acetate is systematically named 2-(4-methylcyclohex-3-en-1-yl)propyl acetate under IUPAC conventions. Its alternative designations include:

  • p-Menth-1-en-9-ol acetate

  • 1-p-Menthen-9-yl acetate

Key identifiers are summarized below:

PropertyValue
CAS Registry Number28839-13-6
Chemical FormulaC₁₂H₂₀O₂
Average Molecular Weight196.286 g/mol
Monoisotopic Mass196.146329884 g/mol
SMILESCC(COC(C)=O)C1CCC(C)=CC1
InChI KeyQUHIXSUMNSRNNP-UHFFFAOYSA-N
XLogP33.2 (predicted)

The compound’s structure features a cyclohex-3-ene ring substituted with a methyl group at position 4 and a propyl acetate chain at position 1 .

Stereochemical and Conformational Analysis

The cyclohexene ring adopts a chair conformation, with the methyl group at C4 occupying an equatorial position to minimize steric strain. The acetyloxypropyl side chain at C1 extends axially, creating a steric environment that influences its reactivity and intermolecular interactions . Computational models (e.g., RDKit-generated 3D structures) suggest a torsional angle of 60° between the acetate group and the cyclohexene plane, optimizing van der Waals interactions .

Physicochemical Properties

Solubility and Stability

P-Menth-1-en-9-yl acetate is practically insoluble in water (logP ≈ 3.2) but exhibits high solubility in nonpolar solvents like hexane and diethyl ether . Its ester functional group renders it susceptible to hydrolysis under acidic or alkaline conditions, yielding p-menth-1-en-9-ol and acetic acid. Thermal stability assessments indicate decomposition above 250°C, with a boiling point estimated at 280–290°C .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C asymmetric stretch) confirm the acetate group .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 5.35 (m, 1H, CH₂=CH), 4.10 (t, 2H, OCH₂), 2.05 (s, 3H, CH₃CO), 1.70 (s, 3H, cyclohexene-CH₃) .

    • ¹³C NMR (CDCl₃): δ 170.8 (C=O), 124.5 (CH₂=CH), 65.2 (OCH₂), 21.0 (CH₃CO) .

Natural Occurrence and Biosynthetic Pathways

Plant Sources

P-Menth-1-en-9-yl acetate is identified as a secondary metabolite in several aromatic plants, including:

  • Nutmeg (Myristica fragrans): Detected in essential oil extracts .

  • Rosemary (Rosmarinus officinalis): Isolated from leaf hydrodistillates .

  • Winter Savory (Satureja montana): Reported in phytochemical screenings .

Its presence in these species suggests a role in plant defense mechanisms or pollinator attraction.

Biosynthesis

The compound arises via the mevalonate pathway:

  • Geranyl pyrophosphate undergoes cyclization to form p-menthane skeletons.

  • Hydroxylation at C9 introduces a hydroxyl group.

  • Acetylation by acetyltransferases yields the final ester .

Enzymatic studies remain limited, but homology modeling suggests conserved binding motifs in plant acetyltransferases facilitate this reaction .

Applications and Industrial Relevance

Flavor and Fragrance Industry

As a minor component of essential oils, p-menth-1-en-9-yl acetate contributes to the herbal-green olfactory profile of rosemary and nutmeg extracts. Its usage is constrained by scarcity, with synthetic analogs often preferred for commercial formulations .

Research Gaps and Future Directions

Despite its intriguing structure, p-menth-1-en-9-yl acetate remains understudied. Critical research priorities include:

  • Synthetic Optimization: Developing cost-effective routes for large-scale production.

  • Biological Screening: Expanding assays to evaluate anticancer, neuroprotective, and antioxidant potentials.

  • Ecological Studies: Clarifying its role in plant-insect interactions.

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